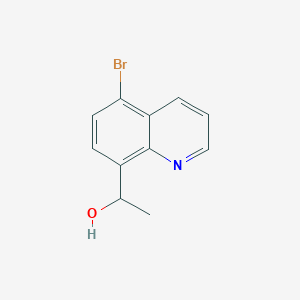

1-(5-Bromoquinolin-8-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

1-(5-bromoquinolin-8-yl)ethanol |

InChI |

InChI=1S/C11H10BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-7,14H,1H3 |

InChI Key |

VTWRZIPFLDBAJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromoquinolin 8 Yl Ethanol

General Synthetic Routes to Bromoquinolinyl Ethanol (B145695) Systems

The construction of 1-(5-Bromoquinolin-8-yl)ethanol and related structures is primarily achieved through two logical retrosynthetic pathways. The first approach involves the initial synthesis of an 8-substituted quinoline (B57606), such as 8-acetylquinoline, followed by a regioselective bromination at the C5 position and subsequent reduction of the acetyl group. The second general route begins with a pre-brominated quinoline precursor, which is then functionalized at the C8 position to introduce the desired ethanol side chain. The choice of strategy often depends on the availability of starting materials and the desire to control regioselectivity during the bromination step.

Bromination Strategies for Quinoline Precursors

A critical step in the synthesis is the introduction of a bromine atom onto the quinoline ring system. For the target compound, this requires selective bromination at the C5 position, a task that can be challenging due to the inherent reactivity of the quinoline nucleus. Modern synthetic methods have overcome this by employing directing groups and specific catalytic systems.

Achieving regioselectivity in the bromination of quinolines, particularly at the C5 position, is often accomplished by using a directing group at the C8 position. This approach leverages the proximity of the C8-substituent to guide the halogenating agent to the desired C5-H bond.

One effective strategy involves the use of 8-aminoquinoline (B160924) amides as precursors. The amide functionality at the C8 position can direct bromination specifically to the C5 position under various conditions. For instance, a copper-promoted method utilizes alkyl bromides as the bromine source to achieve C5-bromination in good to excellent yields nih.govbeilstein-journals.org. This reaction proceeds smoothly in dimethyl sulfoxide (DMSO) and demonstrates outstanding site selectivity nih.govbeilstein-journals.org.

Alternatively, metal-free conditions have been developed for the C5-halogenation of a wide array of 8-substituted quinolines. An operationally simple and efficient protocol uses trihaloisocyanuric acids as the halogen source. This reaction proceeds at room temperature under an open-air atmosphere, offering complete regioselectivity for the C5-halogenated product in most cases rsc.org. The substrate scope is broad, including various amides and alkoxy quinolines rsc.org. For example, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position researchgate.net.

| 8-Substituent | Brominating Agent | Catalyst/Conditions | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|

| Amide (e.g., N-(quinolin-8-yl)benzamide) | Alkyl Bromides (e.g., Ethyl bromoacetate) | Cu(OAc)₂·H₂O, K₂CO₃, 100 °C | DMSO | C5-selective | nih.govbeilstein-journals.org |

| Amide, Alkoxy, etc. | Tribromoisocyanuric acid (TBCA) | Metal-free, Room Temp | Acetonitrile (ACN) | C5-selective | rsc.org |

| Methoxy | Molecular Bromine (Br₂) | Not specified | Not specified | C5-selective | researchgate.net |

Catalysis plays a pivotal role in modern bromination reactions, offering milder conditions and enhanced selectivity. Both metal-based and metal-free catalytic systems have been successfully applied to the quinoline core.

Copper catalysis is particularly effective for the C5-bromination of 8-aminoquinoline amides. A system employing Copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) as a catalyst with alkyl bromides as the halogen source provides a practical and efficient route to C5-brominated products beilstein-journals.org. This method is noted for its broad substrate scope and high yields beilstein-journals.org.

Beyond metal catalysis, acid catalysis is also employed. Bromination of certain quinoline systems can be conducted with reagents like N-bromosuccinimide (NBS) or molecular bromine under acidic conditions, using acids such as trifluoroacetic acid or sulfuric acid to facilitate the reaction google.com. Additionally, NBS can be used for electrophilic bromination, sometimes in the presence of a radical initiator like benzoyl peroxide, depending on the specific quinoline substrate and desired outcome nuph.edu.uarsc.org.

Introduction of the Ethanol Moiety

The 1-ethanol group at the C8 position is a secondary alcohol. Its synthesis can be approached in two primary ways: by reducing a corresponding ketone or aldehyde, or by nucleophilic addition to an aldehyde.

A straightforward method to introduce the 1-ethanol moiety is through the reduction of an 8-acetylquinoline precursor. Assuming the synthesis starts with 5-bromo-8-acetylquinoline, the ketone functionality can be readily reduced to the desired secondary alcohol using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the final alcohol product, this compound. This method is highly efficient for converting ketones to secondary alcohols.

| Precursor | Reagent | General Conditions | Product |

|---|---|---|---|

| 5-Bromo-8-acetylquinoline | Sodium Borohydride (NaBH₄) | Alcoholic solvent (e.g., Methanol), Room Temp | This compound |

| 5-Bromo-8-acetylquinoline | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Diethyl ether), followed by aqueous workup | This compound |

An alternative pathway to the ethanol group involves the functionalization of a quinoline-8-carboxaldehyde. Starting with 5-bromoquinoline-8-carboxaldehyde, the ethanol side chain can be constructed via a Grignard reaction wikipedia.org.

This classic carbon-carbon bond-forming reaction involves treating the aldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde masterorganicchemistry.com. This addition forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), is protonated to afford the secondary alcohol, this compound commonorganicchemistry.comorganic-chemistry.org. This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons wikipedia.org.

| Precursor | Reagent | General Conditions | Product |

|---|---|---|---|

| 5-Bromoquinoline-8-carboxaldehyde | 1. Methylmagnesium Bromide (CH₃MgBr) 2. Aqueous Acidic Workup (e.g., H₃O⁺) | Anhydrous ether solvent (e.g., THF) | This compound |

Table of Compounds

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₁₁H₁₀BrNO | Target Compound |

| 8-Acetylquinoline | C₁₁H₉NO | Precursor |

| 5-Bromo-8-acetylquinoline | C₁₁H₈BrNO | Intermediate/Precursor |

| 8-Aminoquinoline | C₉H₈N₂ | Precursor |

| N-(Quinolin-8-yl)benzamide | C₁₆H₁₂N₂O | Precursor for directed bromination |

| 8-Methoxyquinoline | C₁₀H₉NO | Precursor |

| Quinoline-8-carboxaldehyde | C₁₀H₇NO | Precursor |

| 5-Bromoquinoline-8-carboxaldehyde | C₁₀H₆BrNO | Intermediate/Precursor |

| Copper(II) acetate | Cu(OAc)₂ | Catalyst |

| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ | Halogenating Agent |

| Tribromoisocyanuric acid | C₃Br₃N₃O₃ | Brominating Agent |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent |

| Sodium Borohydride | NaBH₄ | Reducing Agent |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing Agent |

| Methylmagnesium Bromide | CH₃MgBr | Grignard Reagent |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Solvent |

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities. The key challenge lies in the stereocontrolled formation of the secondary alcohol center. This can be achieved either by asymmetric reduction of a prochiral ketone precursor or by the asymmetric formation of the carbon-carbon bond of the ethanol moiety.

Stereoselective Reduction Methods

One of the most direct and widely used methods for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(5-bromoquinolin-8-yl)ethanone (also known as 8-acetyl-5-bromoquinoline). This approach leverages powerful chiral catalysts to deliver high enantioselectivity.

Catalytic Asymmetric Hydrogenation: The Nobel Prize-winning work of Noyori on asymmetric hydrogenation provides a robust framework for this transformation. harvard.edunobelprize.org Ruthenium complexes containing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN, are highly effective for the hydrogenation of aromatic ketones. nih.govsemanticscholar.org The reaction proceeds via a "metal-ligand cooperative" or "outer-sphere" mechanism, where the substrate does not directly coordinate to the metal center but interacts with the catalyst through hydrogen bonding, leading to highly organized transition states and excellent enantioselectivity. rsc.org

The general reaction is as follows:

1-(5-bromoquinolin-8-yl)ethanone + H₂ --(Chiral Ru Catalyst)--> (R)- or (S)-1-(5-Bromoquinolin-8-yl)ethanol

The choice of the enantiomer of the BINAP and diamine ligands dictates the stereochemical outcome of the product.

Stoichiometric and Catalytic Hydride Reductions: Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like borane-dimethyl sulfide complex or catecholborane). This method is renowned for its high enantioselectivity in the reduction of a wide array of ketones. The catalyst forms a complex with the borane and the ketone, directing the hydride delivery to one of the enantiotopic faces of the carbonyl group.

| Catalyst System | Substrate Type | Typical Solvent | Typical ee (%) |

| Ru(II)-(S)-BINAP-(S,S)-DPEN | Aromatic Ketones | Methanol/Isopropanol | >98 |

| (R)-CBS Catalyst / BH₃·SMe₂ | Aromatic Ketones | Tetrahydrofuran (THF) | 95-99 |

| Ketoreductase Enzymes | Aryl Ketones | Aqueous Buffer/Co-solvent | >99 |

This table presents representative data for the asymmetric reduction of analogous aromatic ketones, which are expected to be applicable to 1-(5-bromoquinolin-8-yl)ethanone.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a plausible strategy involves attaching a chiral auxiliary to a two-carbon unit, which is then added to the 5-bromoquinoline-8-yl core. For example, an N-acyloxazolidinone, as pioneered by David Evans, could be utilized. The enolate of an acetyl group attached to an Evans auxiliary can undergo a diastereoselective reaction, although forming the bond to the quinoline ring in this manner is complex.

A more direct approach would involve the diastereoselective addition of a methyl nucleophile to a precursor aldehyde, 5-bromoquinoline-8-carbaldehyde, which has been derivatized with a chiral auxiliary. For instance, the aldehyde could be converted into a chiral imine or hydrazone (using auxiliaries like SAMP/RAMP), to which an organometallic methyl reagent is added. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the C=N double bond. Subsequent hydrolysis would yield the chiral alcohol.

| Auxiliary Type | Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Aldol Addition | >95% |

| Pseudoephedrine Amide | Alkylation | >98% |

| SAMP/RAMP Hydrazone | Nucleophilic Addition | >90% |

This table shows typical diastereoselectivities achieved with common chiral auxiliaries in relevant transformations.

Asymmetric Catalysis in C-C Bond Formation at the Ethanol Center

This advanced strategy involves the creation of the chiral center simultaneously with the formation of the C-C bond connecting the methyl group to the quinoline core. This is typically achieved by the enantioselective addition of an organometallic methyl reagent to the prochiral 5-bromoquinoline-8-carbaldehyde in the presence of a chiral catalyst.

A widely studied reaction of this type is the asymmetric addition of dialkylzinc reagents to aldehydes. For instance, the addition of dimethylzinc (or more commonly, diethylzinc followed by transmetalation or in the presence of a methylating agent) can be catalyzed by chiral amino alcohols or BINOL derivatives. The catalyst coordinates to both the zinc reagent and the aldehyde, forming a chiral pocket that dictates the facial selectivity of the alkyl transfer.

| Catalyst/Ligand | Methyl Source | Typical Solvent | Typical ee (%) |

| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Me₂Zn | Toluene (B28343) | >95 |

| (R)-BINOL / Ti(O-i-Pr)₄ | MeTi(O-i-Pr)₃ | Dichloromethane (B109758) | 90-98 |

| Chiral Schiff Base Ligands | Me₂Zn | Toluene | >90 |

This table summarizes common catalyst systems used for the asymmetric methylation of aromatic aldehydes, which serve as a model for the synthesis of this compound.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. princeton.eduwikipedia.org This is achieved by combining a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edu

For racemic this compound, a chemoenzymatic DKR process is highly applicable. nih.gov This typically involves two catalysts:

An Enzyme: A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer) at a much faster rate than the other.

A Racemization Catalyst: A transition metal complex, often a ruthenium catalyst (such as the Shvo catalyst), racemizes the unreacted (S)-enantiomer back to the racemic mixture.

This continuous process channels the entire racemic starting material into a single enantiomer of the acylated product, which can then be easily deacylated to afford the enantiopure alcohol in high yield.

| Enzyme | Racemization Catalyst | Acyl Donor | Typical Yield | Typical ee (%) |

| Novozym 435 (CALB) | Shvo's Catalyst (Ru) | Isopropenyl Acetate | >95% | >99 |

| Lipase PS | Bäckvall's Catalyst (Ru) | Vinyl Acetate | >90% | >99 |

| Amano Lipase AK | Pd Complex | Ethyl Acetate | >90% | >98 |

This table provides representative conditions and outcomes for the DKR of analogous secondary aryl alcohols.

Protecting Group Chemistry in the Synthesis of this compound Derivatives

In multi-step syntheses involving this compound, it is often necessary to temporarily mask the reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations. libretexts.org The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. organic-chemistry.org

Protection of the Hydroxyl Group

The hydroxyl group of this compound can be converted into various functionalities, most commonly ethers or esters, to render it inert. highfine.com

Silyl Ethers: Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, general stability, and mild removal conditions. libretexts.org Common examples include:

Trimethylsilyl (TMS): Very labile, suitable for temporary protection.

tert-Butyldimethylsilyl (TBS or TBDMS): Much more robust than TMS, stable to a wide range of conditions (e.g., organometallic reagents, many oxidizing and reducing agents) but readily cleaved by fluoride ion sources (like TBAF) or acidic conditions. organic-chemistry.org

Triisopropylsilyl (TIPS): Offers even greater steric bulk and stability compared to TBS. nih.gov

Alkyl Ethers:

Benzyl (B1604629) (Bn) Ether: A very stable protecting group, tolerant of strongly acidic and basic conditions, as well as many organometallic reagents. It is typically introduced using benzyl bromide (BnBr) under basic conditions and removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which also offers orthogonality to silyl ether deprotection.

Methoxymethyl (MOM) Ether: An acetal-type protecting group, stable to basic and nucleophilic reagents but cleaved under acidic conditions.

| Protecting Group | Introduction Reagents | Removal Conditions | Stability Profile |

| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid/H₂O | Stable to base, mild acid, organometallics. Labile to strong acid and fluoride. |

| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF, THF (slower than TBS) | More stable than TBS to acidic conditions due to steric hindrance. |

| Bn (Benzyl) | BnBr, NaH, THF | H₂, Pd/C; or Na/NH₃ | Very robust. Stable to strong acid/base, organometallics. Labile to hydrogenolysis. |

| MOM (Methoxymethyl) | MOMCl, DIPEA, CH₂Cl₂ | HCl, MeOH; or Lewis Acids | Stable to base, nucleophiles. Labile to acid. |

This table outlines the properties of common hydroxyl protecting groups applicable to this compound derivatives. The presence of the quinoline nitrogen may require careful selection of conditions, particularly when using Lewis acids for protection or deprotection, as the nitrogen can act as a competing Lewis base.

Protecting Group Strategies for the Quinoline Nitrogen

The selection of an appropriate protecting group for the quinoline nitrogen depends on its compatibility with the planned reaction conditions and the ease of its subsequent removal. Key strategies include the formation of N-oxides and N-alkyl or N-acyl quinolinium salts. Each approach alters the electronic properties of the quinoline ring, influencing its reactivity and directing the course of subsequent functionalization.

N-Oxide Formation: A Dual Role of Protection and Activation

One of the most prevalent strategies involves the oxidation of the quinoline nitrogen to form a quinoline N-oxide. This transformation serves a dual purpose: it protects the nitrogen from direct reaction with electrophiles and, more importantly, it activates the quinoline ring for specific C-H functionalization reactions. The N-oxide group acts as an effective directing group, facilitating substitutions at the C2 and C8 positions.

The formation of the N-oxide modifies the electron distribution within the quinoline ring system, rendering the C2 and C8 protons more acidic and susceptible to metallation or direct functionalization. This has been exploited in various rhodium(III)-catalyzed C8-alkylation reactions.

Key Research Findings on N-Oxide Directed Functionalization:

C8-Alkylation: Studies have demonstrated the rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with reagents like maleimides, providing a direct route to succinimide-containing quinoline derivatives under mild conditions.

Metal-Free Functionalization: Metal-free methods for the C2-amination and alkylation of quinoline N-oxides have also been developed, showcasing the versatility of this approach.

A crucial aspect of the N-oxide strategy is the subsequent deoxygenation to regenerate the parent quinoline moiety. This can be achieved using various reducing agents, with phosphorus tribromide (PBr₃) or trichloride (PCl₃) being commonly employed. Visible-light-mediated deoxygenation methods have also been reported, offering a milder and more chemoselective alternative.

However, a significant consideration is the compatibility of the N-oxide group with highly nucleophilic and basic reagents, such as Grignard reagents, which are often used to introduce alkyl or alcohol functionalities. The N-O bond can be susceptible to attack by such reagents, potentially leading to undesired side reactions and limiting the synthetic utility of this strategy in certain contexts. For instance, the direct addition of a Grignard reagent to an 8-formyl or 8-acetyl quinoline N-oxide to form the desired ethanol substituent may be complicated by competing reactions at the N-oxide.

N-Alkyl and N-Acyl Quinolinium Salts: Activation and Challenges in Deprotection

An alternative approach to modulate the reactivity of the quinoline nitrogen is through the formation of N-alkyl or N-acyl quinolinium salts. The quaternization of the nitrogen atom significantly enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack.

The formation of N-alkyl quinolinium salts is typically achieved by reacting the quinoline with an alkyl halide. These salts have been shown to undergo dearomatization reactions, such as the Morita-Baylis-Hillman reaction, regioselectively at the C2 position. Similarly, N-acyl quinolinium salts, generated in situ from the reaction of quinoline with an acyl halide, can also direct nucleophilic additions.

The following table summarizes the key characteristics of these protecting group strategies:

| Protecting Group Strategy | Method of Introduction | Key Feature | Common Deprotection/Reversion Methods | Potential Limitations |

| N-Oxide | Oxidation with peroxy acids (e.g., m-CPBA) | Protects nitrogen and activates C2/C8 positions for C-H functionalization. | Reduction with PBr₃, PCl₃, or visible-light photocatalysis. | Potential incompatibility with strong nucleophiles/bases like Grignard reagents. |

| N-Alkyl Quinolinium Salt | Reaction with alkyl halides | Activates the quinoline ring for nucleophilic attack, primarily at C2/C4. | Generally difficult; requires harsh conditions. Lack of general, mild dealkylation methods. | The stability of the N-alkyl bond makes it difficult to remove, limiting its use as a temporary protecting group. |

| N-Acyl Quinolinium Salt | Reaction with acyl halides | Activates the quinoline ring for nucleophilic attack. | Hydrolysis; conditions depend on the nature of the acyl group. | The reactivity of the quinolinium salt may lead to undesired side reactions. Deprotection feasibility needs to be evaluated on a case-by-case basis. |

In the context of synthesizing this compound, the choice of a nitrogen protecting group strategy is a critical decision. While the N-oxide approach offers a powerful method for C8-functionalization, its compatibility with the introduction of the 1-hydroxyethyl group via a Grignard-type reaction needs careful experimental evaluation. The use of N-alkyl or N-acyl quinolinium salts as protecting groups is hampered by the current limitations in reliable and mild deprotection methods. Further research into reversible N-protection strategies for quinolines is essential to expand the synthetic chemist's toolbox for the construction of complex quinoline-based molecules.

Chemical Transformations and Reactivity of 1 5 Bromoquinolin 8 Yl Ethanol

Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the quinoline (B57606) ring is a versatile handle for introducing a variety of substituents through several established synthetic methodologies.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of 1-(5-bromoquinolin-8-yl)ethanol readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comacs.orguwindsor.ca It is a widely used method for the formation of biaryl structures. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net The reaction typically proceeds with high regioselectivity, favoring arylation at the less substituted carbon of the alkene, and often exhibits high stereoselectivity for the E-isomer. thieme-connect.de The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.com

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov The reaction is highly efficient for creating arylalkynes and can be carried out under mild conditions. libretexts.org The mechanism is thought to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgnih.gov

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Biaryl or substituted quinoline |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. ias.ac.inwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org This reaction allows for the coupling of the bromoquinoline with a wide variety of primary and secondary amines to synthesize N-aryl quinolines. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. ias.ac.inresearchgate.net The development of this method has significantly expanded the ability to synthesize arylamines under relatively mild conditions, often replacing harsher classical methods. wikipedia.org Research has shown the successful amination of related 5-bromo-8-substituted quinolines using various palladium catalysts and ligands. ias.ac.inresearchgate.net

Nucleophilic Aromatic Substitution with the Bromine Substituent

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur on the quinoline ring of this compound, particularly if the ring is activated by electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com In this reaction, a nucleophile displaces the bromide leaving group. The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the nitrogen atom in the quinoline ring can influence the ring's electrophilicity and facilitate this type of reaction under certain conditions.

Reductive Debromination

The bromine atom can be removed from the quinoline ring through a process called reductive debromination. This transformation can be achieved using various reducing agents. One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. ias.ac.inresearchgate.net This reaction replaces the bromine atom with a hydrogen atom, yielding the corresponding 1-(quinolin-8-yl)ethanol.

Transformations of the Hydroxyl Group

The secondary hydroxyl group on the ethanol (B145695) substituent of this compound is also a key site for chemical modification.

Oxidation Reactions

The secondary alcohol moiety of this compound is susceptible to oxidation to form the corresponding ketone, 1-(5-bromoquinolin-8-yl)ethan-1-one. This transformation is a common reaction for secondary alcohols. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar alcohol functionalities is well-established. For instance, the oxidation of ethanol on platinum surfaces has been studied to understand reaction pathways, which can involve dehydrogenation. lasphub.com In a preparative context, a variety of oxidizing agents can be employed for this type of transformation.

The oxidation of a related compound, 8-hydroxyquinoline (B1678124), to quinoline-5,8-dione has been achieved using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This indicates that the quinoline ring itself can be susceptible to oxidation under certain conditions, although the secondary alcohol is typically more readily oxidized under milder conditions. The choice of oxidant and reaction conditions would be crucial to selectively target the alcohol without affecting the quinoline ring.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product | Reference for Analogy |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | 1-(5-Bromoquinolin-8-yl)ethan-1-one | General Organic Chemistry |

| Dess-Martin periodinane | 1-(5-Bromoquinolin-8-yl)ethan-1-one | General Organic Chemistry |

Esterification and Etherification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

For example, N-Boc-ethanolamine can be functionalized at the hydroxyl group via benzoyl protection, demonstrating a typical esterification process. chemrxiv.org While specific examples for this compound are not provided in the search results, these standard organic chemistry reactions are expected to proceed.

Formation of Metal Alkoxides

The acidic proton of the hydroxyl group in this compound can be abstracted by a strong base or an active metal to form a metal alkoxide. Metal alkoxides are versatile intermediates in organic synthesis. The formation of metal alkoxides can be achieved by reacting an alcohol with a metal halide and an epoxide under anhydrous conditions. google.com Another method involves the direct reaction of an alcohol with a metal. For instance, the anodic oxidation of metals like Zr, Mo, Ti, and W in alcohols is a known method for producing metal alkoxides. researchgate.net The reaction of alcohols with metal chlorides, such as MgCl₂, can also lead to the formation of alkoxide species. researchgate.net These general methods are applicable for the generation of the corresponding metal alkoxide of this compound.

Substitution Reactions at the Hydroxyl-Bearing Carbon

Substitution reactions at the carbon atom bearing the hydroxyl group typically require the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. Once converted, this carbon becomes susceptible to nucleophilic attack. Given its position adjacent to the quinoline ring, the carbocation that would be formed upon departure of the leaving group would be stabilized by resonance, suggesting that S_N1-type reactions could be feasible. Alternatively, S_N2 reactions could occur with strong nucleophiles under appropriate conditions.

Reactivity of the Quinoline Heterocycle

The quinoline ring system in this compound has its own distinct reactivity, primarily involving the nitrogen heteroatom and electrophilic substitution on the aromatic rings.

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a base and a nucleophile. It can be alkylated using alkyl halides to form quaternary quinolinium salts. The N-alkylation of amines with alcohols is a well-documented process, often requiring catalysts. researchgate.net For instance, N-alkylation of morpholine (B109124) with various alcohols has been achieved using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net

Furthermore, the nitrogen atom can be oxidized to an N-oxide. The reaction of quinoline with peroxycarboxylic acids, such as m-chloroperbenzoic acid (mCPBA), leads to the formation of quinoline N-oxide. researchgate.netnih.gov This transformation modifies the electronic properties of the ring, influencing its subsequent reactivity.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The substitution typically occurs on the benzene ring portion, which is more electron-rich than the pyridine (B92270) ring. researchgate.netquimicaorganica.org Electrophilic attack is favored at positions 5 and 8. researchgate.netquimicaorganica.orgreddit.com

In this compound, positions 5 and 8 are already substituted. The directing effects of the existing substituents—the bromo group at C5 and the 1-hydroxyethyl group at C8—will govern the position of any further electrophilic substitution.

Bromo Group (C5): This is a deactivating but ortho-, para-directing group. It would direct incoming electrophiles to positions C6 and C7 (para- and ortho-positions, respectively, relative to the bromine).

1-Hydroxyethyl Group (C8): This is an activating, ortho-, para-directing group. It would direct incoming electrophiles to position C7 (ortho-position).

The combined effect of these two substituents would likely favor electrophilic attack at position C7, which is ortho to both the C8 substituent and para to the C5 bromine. However, steric hindrance from the C8 substituent could also play a role. Studies on the bromination of 8-substituted quinolines show that the position of bromination is highly dependent on the nature of the substituent at the 8-position and the reaction conditions. researchgate.netacgpubs.orgresearchgate.net For example, bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative, while bromination of 8-hydroxyquinoline can lead to a mixture of 5,7-dibromo and 7-bromo derivatives. researchgate.netacgpubs.org Theoretical studies on 8-hydroxyquinoline also explore the possibilities of electrophilic substitution at various positions on the ring. orientjchem.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(5-bromoquinolin-8-yl)ethan-1-one |

| 8-hydroxyquinoline |

| quinoline-5,8-dione |

| tert-butyl hydroperoxide |

| iron tetrasulfophthalocyanine |

| N-Boc-ethanolamine |

| MgCl₂ |

| Zr |

| Mo |

| Ti |

| W |

| m-chloroperbenzoic acid |

| quinoline N-oxide |

| morpholine |

| CuO–NiO/γ–Al₂O₃ |

| 8-methoxyquinoline |

| 5,7-dibromo-8-hydroxyquinoline |

Nucleophilic Attack on the Quinoline Ring

The quinoline ring system, particularly when substituted with a halogen, is susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. In the context of this compound, the bromine atom at the C-5 position serves as a leaving group in nucleophilic substitution reactions. While direct studies on this compound are limited in publicly available literature, extensive research on the closely related compound, 5-bromo-8-benzyloxyquinoline, provides significant insights into the reactivity of this scaffold. The findings from these studies are considered analogous and are detailed below.

One of the most powerful and versatile methods for the amination of aryl halides is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has been successfully applied to 5-bromoquinolines to synthesize a variety of 5-aminoquinoline (B19350) derivatives. ias.ac.innih.gov The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

Detailed research has demonstrated the efficacy of this method for the amination of 5-bromo-8-benzyloxyquinoline, a compound structurally analogous to this compound. ias.ac.in In these reactions, various primary and secondary amines can be used as nucleophiles. The choice of the phosphine ligand is crucial for the success of the transformation, with bulky, electron-rich ligands generally providing the best results.

A systematic study on the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with different secondary anilines highlighted the importance of the ligand in achieving high product yields. ias.ac.in For instance, the use of sterically demanding biaryl phosphine ligands in conjunction with a palladium acetate (B1210297) catalyst in toluene (B28343) at elevated temperatures resulted in the efficient formation of the corresponding 5-(N-substituted-anilino)-8-benzyloxyquinolines. ias.ac.in The reaction proceeds smoothly under an inert atmosphere to prevent the degradation of the catalyst and reagents. ias.ac.in

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is the reductive elimination of the desired arylamine product, which regenerates the Pd(0) catalyst. wikipedia.org

The following table summarizes the research findings for the palladium-catalyzed amination of 5-bromo-8-benzyloxyquinoline, which serves as a model for the reactivity of this compound.

Table 1: Palladium-Catalyzed Amination of 5-Bromo-8-benzyloxyquinoline

| Nucleophile (Amine) | Catalyst System (Pd Source/Ligand) | Solvent | Temperature (°C) | Product |

| N-methylaniline | Pd(OAc)₂ / Ligand L2 | Toluene | 110-120 | 8-(Benzyloxy)-5-(methyl(phenyl)amino)quinoline |

| N-ethylaniline | Pd(OAc)₂ / Ligand L3 | Toluene | 110-120 | 8-(Benzyloxy)-5-(ethyl(phenyl)amino)quinoline |

| Diphenylamine | Pd(OAc)₂ / Ligand L4 | Toluene | 110-120 | 8-(Benzyloxy)-5-(diphenylamino)quinoline |

Data sourced from studies on 5-bromo-8-benzyloxyquinoline as a close structural analog. ias.ac.in Ligand L1: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl Ligand L2: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Ligand L3: 2-(Di-tert-butylphosphino)biphenyl Ligand L4: 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl

These findings underscore the potential of this compound to undergo similar nucleophilic substitution reactions at the C-5 position of the quinoline ring. The application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allows for the synthesis of a diverse array of functionalized quinoline derivatives, which are valuable intermediates in various fields of chemical research.

Coordination Chemistry and Ligand Design with 1 5 Bromoquinolin 8 Yl Ethanol

Complexation Behavior with Transition Metals

The complexation of 1-(5-bromoquinolin-8-yl)ethanol with transition metals is anticipated to follow the general principles established for 8-hydroxyquinoline (B1678124) derivatives. These ligands are known to form stable complexes with a wide range of metal ions, including those of copper, zinc, iron, and ruthenium. mdpi.comscirp.orgscirp.org

Ligand Binding Modes (e.g., N,O-Chelation)

The primary binding mode of this compound is expected to be as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. This N,O-chelation forms a stable five-membered ring with the metal ion. tandfonline.comscirp.orgscirp.orgnih.gov The formation of this chelate ring is a significant driving force for the complexation process.

The ethanol (B145695) substituent at the 8-position introduces a secondary potential coordination site through the oxygen of its hydroxyl group. While the primary N,O-chelation from the quinoline ring and the phenolic oxygen is dominant, the alcoholic oxygen could potentially interact with the metal center, especially in cases where the metal ion has an expanded coordination sphere or in the solid state. However, this is less likely to be a strong primary interaction in solution.

Influence of Steric and Electronic Factors on Complex Stability

The stability of metal complexes formed with this compound is governed by a combination of steric and electronic factors.

Electronic Factors: The bromine atom at the 5-position is an electron-withdrawing group. This has a notable effect on the acidity of the phenolic hydroxyl group. Electron-withdrawing substituents on the 8-hydroxyquinoline ring are known to lower the pKa of the hydroxyl group, making it a stronger acid. mcmaster.ca This increased acidity can influence the stability constants of the resulting metal complexes. The relationship between ligand basicity and complex stability is a well-studied phenomenon in coordination chemistry. mcmaster.ca

Steric Factors: The 1-ethanol group at the 8-position introduces steric bulk in the vicinity of the metal coordination site. This steric hindrance can influence the geometry of the resulting complex and may affect the number of ligands that can coordinate to the metal center. For instance, bulky substituents can favor the formation of complexes with lower coordination numbers. tandfonline.com The chiral nature of the ethanol group also introduces an element of stereoselectivity in the complexation process.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. scirp.orgmcmaster.caacs.org The choice of solvent and reaction conditions, such as temperature and pH, would be crucial for obtaining the desired complex in good yield and purity.

The characterization of these complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the complex in solution. UV-Visible spectroscopy would be employed to study the electronic transitions within the complex and to determine its stoichiometry. Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Design Principles for Chiral Ligands based on this compound

The inherent chirality of this compound makes it an attractive building block for the design of chiral ligands for asymmetric catalysis. mdpi.comdicp.ac.cnclockss.org The design of such ligands is guided by several key principles:

Rigidity: A rigid ligand backbone is often desirable to effectively transfer chiral information from the ligand to the catalytic site.

Steric Control: The steric bulk of the ligand can be tuned to create a chiral pocket around the metal center, which can control the approach of a substrate and thus influence the stereochemical outcome of a reaction.

Electronic Tuning: The electronic properties of the ligand can be modified to influence the reactivity of the metal catalyst. The bromo substituent on the quinoline ring already provides a degree of electronic modification.

Strategies for Modifying Ligand Structure for Tuned Coordination Properties

The structure of this compound can be systematically modified to fine-tune its coordination properties and the reactivity of its metal complexes.

Modification of the Ethanol Group: The hydroxyl group of the ethanol substituent can be derivatized to introduce other functional groups. For example, it could be etherified to introduce bulkier groups or converted to an amine to create a tridentate ligand.

Variation of the Substituent at the 5-Position: While this article focuses on the 5-bromo derivative, replacing the bromine with other electron-withdrawing or electron-donating groups would allow for systematic tuning of the electronic properties of the ligand.

Introduction of Additional Chiral Centers: Further chiral centers could be introduced into the ligand structure to enhance its stereodirecting ability.

Stereochemical Aspects in Metal Complex Formation

The presence of a chiral center in this compound introduces important stereochemical considerations during the formation of metal complexes. When a racemic mixture of the ligand is used, the formation of diastereomeric complexes is possible, especially in cases where more than one ligand coordinates to the metal center.

For example, in the formation of an octahedral complex with the general formula [M(L)2], where L is this compound, several diastereomers can be formed depending on the relative orientation of the chiral ligands around the metal center. The separation of these diastereomers can be challenging but is crucial for their application in stereoselective catalysis. nih.gov The use of enantiomerically pure this compound would simplify the stereochemical outcome of the complexation reaction. dicp.ac.cnclockss.org The stereochemistry of the resulting complexes would be a key determinant of their efficacy as catalysts in asymmetric transformations. researchgate.netdntb.gov.ua

Applications of 1 5 Bromoquinolin 8 Yl Ethanol in Catalysis

Asymmetric Catalysis

Chiral ligands derived from the quinoline (B57606) framework are instrumental in asymmetric catalysis, where the goal is the synthesis of single enantiomers of chiral molecules. The hydroxyl and nitrogen atoms of 1-(5-Bromoquinolin-8-yl)ethanol and its derivatives can act as bidentate coordinating sites for metal centers, creating a well-defined chiral environment essential for enantioselective transformations.

Asymmetric hydrogenation is a highly efficient, atom-economical method for producing chiral compounds, particularly optically active tetrahydroquinoline derivatives, which are vital building blocks for pharmaceuticals and natural products. pku.edu.cn While many chiral catalysts show excellent performance in hydrogenating simple olefins and ketones, the asymmetric hydrogenation of heteroaromatic compounds like quinolines has been a significant challenge. pku.edu.cn

The development of iridium and ruthenium complexes with chiral phosphine (B1218219) ligands has marked a breakthrough in this area. For instance, iridium-catalyzed asymmetric hydrogenation of 2,6-substituted quinolines using ligands like (R)-MeO-BIPHEP in the presence of iodide has achieved high enantioselectivities (up to 96% ee). pku.edu.cn More recently, phosphine-free chiral cationic ruthenium catalysts have demonstrated excellent reactivity and enantioselectivity in the hydrogenation of quinolines, yielding 1,2,3,4-tetrahydroquinolines with up to 99% ee. pku.edu.cn These reactions often proceed smoothly in alcoholic solvents like methanol. pku.edu.cn

Ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, which share a similar structural backbone with derivatives of this compound, have been successfully used in the asymmetric transfer hydrogenation (ATH) of imines. mdpi.comresearchgate.net Rhodium complexes bearing these chiral diamine ligands have proven effective for the ATH of 1-aryl-3,4-dihydroisoquinolines, precursors to biologically active alkaloids, achieving modest to good enantioselectivities. mdpi.comresearchgate.net

Table 1: Enantioselective Hydrogenation of Quinolines with Chiral Catalysts

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Quinaldine | [Ir(cod)Cl]₂/(R)-MeO-BIPHEP/I₂ | Toluene (B28343) | >99 | 96 | pku.edu.cn |

| 2-Methylquinoline | (R,R)-1c (Ru-catalyst) | Methanol | >99 | 99 | pku.edu.cn |

| 2-Phenylquinoline | [Ir(cod)Cl]₂/(R)-Segphos/I₂ | Toluene | >99 | 94 | researchgate.net |

| 1-Phenyl-3,4-dihydroisoquinoline | [Cp*RhCl₂]₂/L1/La(OTf)₃ | H₂O/Methanol | >99 | 69 | mdpi.comresearchgate.net |

Asymmetric carbon-carbon bond formation is fundamental to organic synthesis. researchgate.net Chiral ligands based on the quinoline structure can be employed to control the stereochemical outcome of these reactions.

Asymmetric Allylation: The enantioselective allylation of carbonyls and imines provides access to chiral homoallylic alcohols and amines, which are valuable synthetic intermediates. nih.govrsc.org While there are many methods for this transformation, the development of practical and efficient catalytic systems remains an area of active research. nih.gov Silver-catalyzed enantioselective allylation of aldimines using allyltrimethoxysilane (B1265876) has been developed, affording homoallylic amines with up to 80% ee using chiral phosphane ligands. nih.gov Similarly, indium(III)-PYBOX complexes have been shown to catalyze the enantioselective allylation of ketones with allyltributylstannane, yielding products with up to 95% ee. rsc.org Ligands derived from this compound could potentially be adapted for these catalytic systems.

Asymmetric Cycloadditions: Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. Gold-catalyzed oxidative cycloadditions between dienynes and 8-alkylquinoline oxides have been reported, providing access to complex azacyclic products with high stereospecificity. lookchem.com This reaction proceeds through the formation of an α-oxo gold carbene, which then reacts with the quinoline to generate a pyridinium (B92312) ylide, enabling a concerted [3+2]-cycloaddition. lookchem.com Furthermore, catalytic asymmetric [5+2] cycloadditions of pyrylium (B1242799) intermediates with alkenes, promoted by a dual catalyst system, yield 8-oxabicyclo[3.2.1]octane derivatives, which are common scaffolds in natural products. nih.gov

Table 2: Asymmetric Carbon-Carbon Bond-Forming Reactions

| Reaction Type | Substrates | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Allylation | Aldimine + Allyltrimethoxysilane | AgI / Chiral Phosphane | Good | up to 80 | nih.gov |

| Allylation | Ketone + Allyltributylstannane | In(OTf)₃ / PYBOX | Moderate-High | 54-95 | rsc.org |

| [3+2] Cycloaddition | Dienyne + 8-Methylquinoline oxide | [AuCl(IPr)]/AgSbF₆ | 71 | High Stereospecificity | lookchem.com |

| [5+2] Cycloaddition | Pyranone + Ethyl vinyl ether | Chiral Aminothiourea | 69 | 96 | nih.gov |

The development of chiral catalysts for enantioselective oxidation and reduction reactions is crucial for accessing optically active alcohols and other functionalized molecules. While direct applications of this compound in this area are not extensively documented, related catalytic systems provide a framework for its potential use.

For enantioselective reductions, chiral oxazaborolidine catalysts (CBS catalysts) are widely used for the borane (B79455) reduction of prochiral ketones, yielding secondary alcohols with high enantioselectivity. researchgate.net Spiroborate esters derived from chiral amino alcohols have also been employed as effective catalysts for the asymmetric borane reduction of a variety of ketones, achieving up to 99% ee. researchgate.net The chiral alcohol moiety in this compound makes it a suitable precursor for creating analogous chiral ligands for such reductions.

In the realm of enantioselective oxidation, gold-catalyzed oxidative cycloadditions demonstrate a pathway where a quinoline derivative is used as an oxidant. lookchem.com This suggests that chiral quinoline oxides, potentially derived from this compound, could be developed for asymmetric oxidation reactions.

Transition Metal-Catalyzed Organic Transformations

The nitrogen atom of the quinoline ring and the hydroxyl group of the ethanol (B145695) substituent in this compound can serve as effective coordination sites for transition metals, making its derivatives valuable ligands in a range of catalytic transformations.

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Quinoline derivatives can act as ligands that stabilize and activate the metal catalyst. In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating one-pot cross-coupling and C-H functionalization reactions. researchgate.netnih.gov This dual role of quinoline as both substrate and ligand simplifies reaction setups and avoids the need for external ligands. researchgate.netnih.gov

Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been developed for the synthesis of quinoline derivatives, showcasing the utility of cost-effective and environmentally friendly metal catalysts. organic-chemistry.org These methodologies highlight the potential for ligands derived from this compound to be employed in a variety of cross-coupling protocols, where the electronic properties of the quinoline ring and the steric hindrance of its substituents can be tuned to optimize catalytic activity.

The functional groups on the this compound scaffold play crucial roles in its catalytic applications.

Hydroxyl Group: The hydroxyl group is a key functional handle. It can act as a coordinating group, forming a chelate with the nitrogen atom to bind a metal center, which is fundamental for creating a defined chiral environment in asymmetric catalysis. nih.gov The hydroxyl group can also be deprotonated to form an alkoxide, which can serve as a more reactive nucleophile or a bridging ligand in a catalytic cycle. Furthermore, its presence can influence the solubility and stability of the catalytic complex. researchgate.net

Bromine Atom: The bromine atom at the 5-position significantly influences the electronic properties of the quinoline ring through its inductive electron-withdrawing effect. This can affect the binding affinity of the ligand to the metal center and modulate the reactivity of the catalyst. More importantly, the bromine atom serves as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of more complex, multidentate ligands or for the attachment of the catalytic scaffold to a solid support for catalyst recycling. The C-Br bond can be selectively cleaved and replaced, providing a powerful tool for creating diverse ligand libraries from a single precursor.

Theoretical and Computational Studies of 1 5 Bromoquinolin 8 Yl Ethanol

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of 1-(5-bromoquinolin-8-yl)ethanol is critical to its chemical behavior. The presence of a chiral center at the carbon atom of the ethanol (B145695) group, which is bonded to four different substituents (the quinoline (B57606) ring, a hydrogen atom, a methyl group, and a hydroxyl group), means that this compound can exist as two non-superimposable mirror images, or enantiomers. Computational methods are essential for exploring the molecule's conformational landscape and predicting its stereochemical properties.

Energy Minimization and Global Minima Identification

Conformational analysis involves identifying all possible spatial arrangements of a molecule's atoms and determining their relative energies. For this compound, rotations around the single bonds, particularly the C-C and C-O bonds of the ethanol substituent and the bond connecting it to the quinoline ring, give rise to different conformers.

The goal of computational energy minimization is to locate the most stable conformer, known as the global minimum, on the potential energy surface. This is achieved using molecular mechanics or quantum mechanics calculations. For instance, Density Functional Theory (DFT) can be employed to optimize the geometry of various starting conformations and identify the lowest energy structure. The resulting data would include the dihedral angles that define the most stable arrangement of the ethanol group relative to the quinoline ring. For complex molecules, extensive conformational searches are necessary to ensure the global minimum is found.

Vibrational and Chiroptical Spectroscopy (Theoretical Calculations)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic features of molecules.

Vibrational Spectroscopy: Quantum chemical calculations, such as those using DFT with basis sets like 6-31++G(dp), can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the vibrational frequencies and intensities associated with the molecule's normal modes of vibration. A detailed comparison between the calculated and experimentally measured spectra can confirm the molecular structure and the accuracy of the computational model. For example, studies on related molecules like 8-hydroxyquinolinium picrate (B76445) have successfully used DFT to interpret their infrared spectra.

Below is a hypothetical table showing a comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3465 |

| Aromatic C-H stretch | 3050-3150 | 3060-3140 |

| Aliphatic C-H stretch | 2950-2990 | 2960-2995 |

| C=N stretch (quinoline) | 1610 | 1615 |

| C=C stretch (quinoline) | 1500-1580 | 1505-1585 |

| C-O stretch | 1050 | 1055 |

| C-Br stretch | 620 | 625 |

This table is for illustrative purposes and does not represent actual published data.

Chiroptical Spectroscopy: Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are particularly powerful for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

Theoretical calculations are crucial for interpreting chiroptical spectra and assigning the absolute configuration (R or S) to a specific enantiomer. By calculating the ECD and VCD spectra for one enantiomer (e.g., the R-enantiomer) of this compound, the resulting theoretical spectrum can be compared to the experimental spectrum. A good match allows for the unambiguous determination of the molecule's absolute stereochemistry. The sensitivity of chiroptical spectroscopy to molecular conformation makes it a vital tool in stereochemical analysis. For example, chiroptical methods are indispensable for the stereochemical elucidation of a wide range of organic molecules, including pharmaceuticals where a specific enantiomer often possesses the desired therapeutic activity.

Ligand-Metal Interaction Studies

The quinoline nitrogen and the hydroxyl oxygen of this compound make it a potent bidentate ligand for various metal ions. Computational chemistry offers powerful tools to investigate the nature of the interactions between this ligand and metal centers.

The binding energy (ΔE) is a crucial parameter that quantifies the strength of the interaction between a ligand and a metal ion. It is typically calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the free metal ion and the free ligand. scirp.org

ΔE = E_complex - (E_metal + E_ligand)

The presence of the bromine atom and the ethanol group on the quinoline scaffold of this compound would modulate its binding affinity compared to unsubstituted quinoline. The electron-withdrawing nature of the bromine atom might slightly decrease the basicity of the quinoline nitrogen, potentially affecting the binding energy. Conversely, the hydroxyl group can deprotonate to form a strong coordinate bond with the metal ion.

Table 2: Representative Calculated Binding Energies for a Substituted Quinoline Ligand with Various Metal Ions

| Metal Ion | Spin State | Hypothetical Binding Energy (kJ/mol) |

| Cu(II) | Doublet | -250 |

| Ni(II) | Triplet | -230 |

| Co(II) | Quartet | -220 |

| Fe(II) | Quintet | -200 |

| Mn(II) | Sextet | -180 |

Note: This table presents hypothetical binding energies based on trends observed for similar N-heterocyclic ligands. The actual values for this compound would depend on the specific metal ion, its oxidation state, and the computational method employed.

The coordination of this compound to a metal center induces significant electronic changes in both the ligand and the metal. Natural Bond Orbital (NBO) analysis is a powerful computational tool to probe these electronic effects, providing insights into charge transfer and orbital interactions. nih.gov

Upon complexation, there is typically a charge transfer from the ligand's donor atoms (the quinoline nitrogen and the hydroxyl oxygen) to the metal center. NBO analysis can quantify this charge transfer and describe the nature of the coordinate bonds in terms of donor-acceptor interactions. The primary interactions would be the donation of the lone pair electrons from the nitrogen and oxygen atoms into the vacant orbitals of the metal ion.

The strength of these interactions can be evaluated by the second-order perturbation energy, E(2), which is calculated within the NBO framework. semanticscholar.org A larger E(2) value indicates a stronger interaction. For this compound, significant E(2) values would be expected for the interactions between the nitrogen lone pair (LP(N)) and the metal's antibonding orbitals (LP*(M)), and similarly for the oxygen lone pair (LP(O)) and the metal's orbitals.

The bromo substituent, being electron-withdrawing, would influence the electron density on the quinoline ring and, consequently, the donor ability of the nitrogen atom. This electronic modulation can be quantitatively assessed through NBO calculations, which would reveal changes in the natural atomic charges upon substitution and complexation.

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis for a Metal Complex of a Substituted Quinoline Ligand

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

| LP (1) N | LP* (1) Metal | 25.5 | Strong coordination interaction |

| LP (1) O | LP* (1) Metal | 30.2 | Strong coordination interaction from deprotonated hydroxyl |

| π (C=C) | π* (C=C) | 2.8 | Intraligand electronic delocalization |

Note: The data in this table is representative of what would be expected from an NBO analysis of a metal complex with a ligand like this compound. The specific values are for illustrative purposes.

Advanced Derivatives and Analogues for Chemical Research

Functionalization at the Bromine Position to Synthesize Novel Quinoline (B57606) Scaffolds

The carbon-bromine bond at the C-5 position of the quinoline ring is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the construction of intricate molecular architectures.

Preparation of Quinoline-Fused Heterocycles

The bromine atom serves as an excellent leaving group in various cross-coupling reactions that can be designed to facilitate intramolecular cyclization, leading to the formation of novel quinoline-fused heterocyclic systems.

One powerful strategy involves the Sonogashira coupling of a 5-bromoquinoline (B189535) with a terminal alkyne. researchgate.netlibretexts.org The resulting 5-alkynylquinoline is a key intermediate that can undergo subsequent cyclization. For instance, coupling with an appropriately substituted alkyne, followed by an intramolecular reaction (e.g., an annulation or cycloaddition), can yield polycyclic systems like pyrrolo[3,2-f]quinolines. researchgate.net The reaction proceeds under mild conditions, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Another approach is the amino-Heck reaction , an intramolecular process where a nitrogen-containing group, tethered to the quinoline, reacts with an alkene moiety that has been introduced at the 5-position. wikipedia.org This can lead to the formation of nitrogen-containing heterocyclic rings fused to the quinoline core.

Furthermore, intramolecular cyclization can sometimes be an unexpected but synthetically useful outcome of other reactions. For example, studies on the bromination of certain quinoline alkaloids have shown that the reaction can trigger a cascade of intramolecular cyclizations, leading to complex, polycyclic bromo-derivatives. nih.gov Similarly, N-chlorosuccinimide (NCS) has been used to mediate the cyclization of suitably substituted anilines to form fused indoloquinoline structures. nih.gov These methods highlight the potential for forming fused systems by leveraging the reactivity of the quinoline core and its substituents.

Synthesis of Polyaromatic Systems

Palladium-catalyzed cross-coupling reactions are paramount for extending the aromatic system of the quinoline core by forming new carbon-carbon bonds at the bromine position.

The Suzuki-Miyaura coupling is a widely used method for this transformation. wikipedia.org It involves the reaction of the 5-bromoquinoline with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly efficient for creating biaryl systems and has been successfully applied to sterically hindered 5-bromoquinolines to synthesize complex natural products. acs.org The choice of palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], is often critical for achieving high yields. nih.gov

The Heck reaction provides another route to polyaromatic systems by coupling the 5-bromoquinoline with an alkene. wikipedia.orgthieme-connect.de This reaction forms a new carbon-carbon bond, typically yielding a substituted alkene, which can itself be an aromatic ring, thus extending the conjugation of the system. libretexts.org

The Buchwald-Hartwig amination allows for the synthesis of 5-arylaminoquinolines. This reaction couples the 5-bromoquinoline with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. ias.ac.inwikipedia.orgresearchgate.net While this forms a C-N bond rather than a C-C bond, the resulting arylaminoquinoline is a valuable polyaromatic system in its own right and a key precursor for more complex structures. ias.ac.in

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂ / Base (e.g., K₂CO₃) | 5-Aryl/Vinyl-quinoline | nih.govacs.org |

| Heck | Alkene | Pd(OAc)₂ / Base (e.g., Et₃N) | 5-(Substituted-alkenyl)quinoline | wikipedia.orgthieme-connect.de |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 5-Alkynyl-quinoline | researchgate.netlibretexts.org |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Phosphine Ligand / Base | 5-Amino-quinoline | ias.ac.inwikipedia.org |

Modifications of the Ethanol (B145695) Side Chain

The 1-hydroxyethyl group at the C-8 position offers a reactive site for further derivatization through reactions targeting the secondary alcohol.

Formation of Ethers, Esters, and Amines

Standard organic transformations can be applied to the hydroxyl group to generate a variety of functional derivatives.

Ethers: Etherification can be achieved under basic conditions. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) via the Williamson ether synthesis would yield the corresponding ether.

Esters: Esterification can be readily accomplished by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed.

Amines: The synthesis of amines from the alcohol side chain typically requires a two-step process. First, oxidation of the secondary alcohol using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the corresponding ketone, 8-acetyl-5-bromoquinoline. Subsequently, this ketone can undergo reductive amination, where it is reacted with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), to form the desired C-8 amino derivative.

Extension of the Alkyl Chain

Extending the carbon chain at the C-8 position can be accomplished through several synthetic routes. One common method involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with a carbon nucleophile, such as a cyanide ion or an organocuprate reagent, to extend the alkyl chain.

Alternatively, the ketone intermediate (8-acetyl-5-bromoquinoline) can be used in a Wittig reaction. Treatment with a phosphorus ylide (e.g., Ph₃P=CH₂) would replace the carbonyl oxygen with a carbon-carbon double bond, effectively extending the chain and introducing an alkene functionality, which can be subsequently hydrogenated if desired.

Quinoline Ring Modifications and their Influence on Reactivity

The chemical behavior of the 1-(5-Bromoquinolin-8-yl)ethanol scaffold is significantly influenced by the electronic properties of the quinoline ring system and the presence of other substituents. acs.org The quinoline nucleus is composed of a benzene (B151609) ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution but activates it towards nucleophilic substitution. youtube.comnih.gov

Introduction of Additional Substituents

The chemical scaffold of this compound presents multiple sites for the introduction of additional substituents, allowing for the systematic modification of its physicochemical and biological properties. Research into the derivatization of the quinoline ring system has established several reliable methods for substitution, which can be extrapolated to this specific compound.

Electrophilic aromatic substitution reactions are a primary method for introducing new functional groups onto the quinoline core. The existing bromine atom at the 5-position and the ethanol group at the 8-position influence the regioselectivity of these reactions. Generally, electrophilic attack on the quinoline ring occurs preferentially on the benzene portion of the bicyclic system. For instance, further bromination of 8-substituted quinolines has been shown to yield 5,7-dibromo derivatives. researchgate.net This suggests that this compound could potentially undergo bromination at the 7-position to yield 1-(5,7-dibromoquinolin-8-yl)ethanol.

Palladium-catalyzed cross-coupling reactions are another powerful tool for introducing a wide array of substituents. The bromine atom at the 5-position is amenable to Suzuki, Sonogashira, and other similar coupling reactions. For example, the Suzuki-Miyaura cross-coupling of bromoquinolines with arylboronic acids has been successfully employed to create biaryl systems. researchgate.net This would allow for the introduction of various aryl or heteroaryl groups at the C-5 position of this compound. Similarly, the Sonogashira coupling could be used to introduce alkynyl groups.

Furthermore, the synthesis of novel phthalonitrile (B49051) derivatives from 8-hydroxyquinoline (B1678124) demonstrates the reactivity of the 8-position. researchgate.net While the target compound possesses an ethanol rather than a hydroxyl group, this highlights the potential for nucleophilic substitution reactions at this position, possibly after converting the alcohol to a better leaving group. For instance, the synthesis of 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile showcases a reaction where the oxygen at the 8-position of a 5-bromoquinoline derivative is used to form a new ether linkage. researchgate.net

The ethanol substituent itself can also be a site for modification. Standard organic transformations can be applied to this group. For example, oxidation of the secondary alcohol would yield the corresponding ketone, 1-(5-bromoquinolin-8-yl)ethan-1-one. This ketone could then serve as a precursor for a variety of other derivatives through reactions such as reductive amination or the addition of organometallic reagents. The alcohol can also undergo esterification or etherification to introduce a wide range of functional groups, thereby modifying the lipophilicity and steric bulk of the molecule.

Alteration of Nitrogen Heterocycle

Beyond the introduction of substituents, the core heterocyclic structure of this compound can be altered to generate novel analogues with potentially different chemical properties. Such modifications can involve ring expansion, ring transformation, or the introduction of additional heteroatoms.

One avenue for altering the quinoline ring is through ring expansion reactions. For example, it has been demonstrated that activated quinolines can undergo ring expansion to form benzoazepines in the presence of a copper triflate catalyst and a diazocarbonyl compound. rsc.org This type of transformation would convert the six-membered nitrogen-containing ring into a seven-membered ring, significantly altering the three-dimensional structure of the molecule.

Another approach is the transformation of the quinoline ring system into other heterocyclic structures. Research has shown that quinolines can be converted into indole (B1671886) derivatives. researchgate.net This process typically involves the ozonolysis of a 1,2-dihydroquinoline (B8789712) intermediate, leading to the formation of a 2-formyl-1-methoxycarbonylindole. Such a transformation would fundamentally change the heterocyclic core from a quinoline to an indole.

The synthesis of quinazolines from quinoline derivatives is another possibility for altering the nitrogen heterocycle. Quinazolines contain a pyrimidine (B1678525) ring fused to a benzene ring, in contrast to the pyridine ring of quinoline. wikipedia.org While direct conversion of a pre-formed quinoline into a quinazoline (B50416) is not a common transformation, the synthesis of quinazoline derivatives often starts from precursors that are structurally related to those used in quinoline synthesis. slideshare.netacs.orgnih.govbenthamscience.com By adapting synthetic routes, it is conceivable to generate quinazoline analogues of this compound. For example, instead of cyclizing an aniline (B41778) derivative with a three-carbon unit to form the pyridine ring of quinoline, a different synthetic strategy could be employed to incorporate a second nitrogen atom into the ring, thereby forming a pyrimidine ring and thus a quinazoline scaffold.

Additionally, reactions involving the nitrogen atom of the quinoline ring can lead to the formation of N-oxides by treatment with peracids. youtube.com These quinoline N-oxides can exhibit different reactivity and biological activity compared to the parent quinoline. The nitrogen atom can also be quaternized through alkylation, forming quinolinium salts which can then undergo further reactions. orientjchem.org

Concluding Remarks and Future Research Directions

Summary of Key Achievements in the Chemistry of 1-(5-Bromoquinolin-8-yl)ethanol

The chemistry of this compound is still a developing field, with key achievements largely centered on its synthesis and the exploration of its potential as a versatile building block. The primary route to this compound involves a multi-step synthesis, beginning with the bromination of a suitable quinoline (B57606) precursor. The introduction of the ethanol (B145695) group at the 8-position can be achieved through various classical organic reactions, such as the Grignard reaction with 5-bromoquinoline-8-carbaldehyde.

The presence of the bromine atom and the hydroxyl group at strategic positions on the quinoline ring makes this compound a valuable intermediate for further functionalization. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the hydroxyl group can be derivatized or used to influence the molecule's coordination properties.